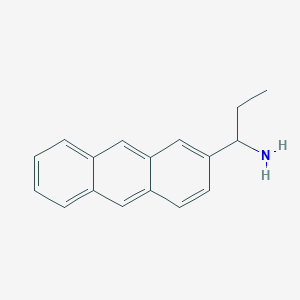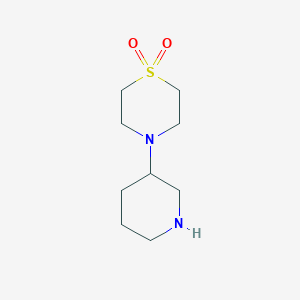
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is a heterocyclic compound that contains both piperidine and thiomorpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide typically involves the reaction of piperidine derivatives with thiomorpholine derivatives under specific conditions. One common method involves the use of piperidine and thiomorpholine in the presence of oxidizing agents to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine and thiomorpholine derivatives, such as 4-(Piperidin-4-yl)thiomorpholine1,1-dioxide and 4-(Piperidin-1-yl)thiomorpholine1,1-dioxide .
Uniqueness
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2O2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2 |
Clave InChI |
FGVBQHIMNQYWHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2CCS(=O)(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


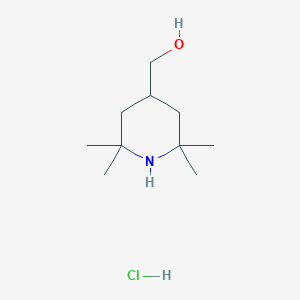




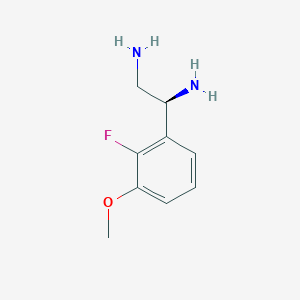
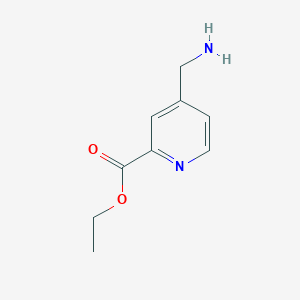

![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
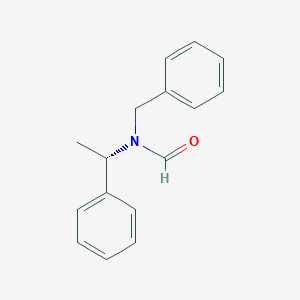

![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
